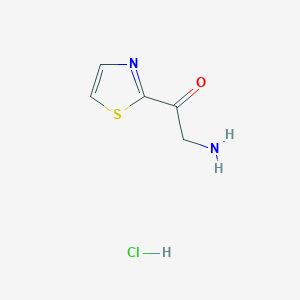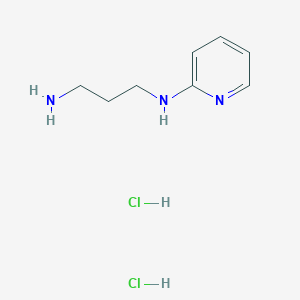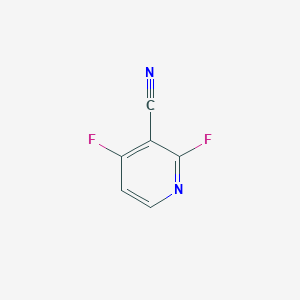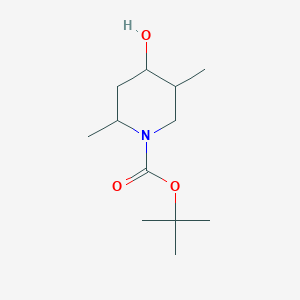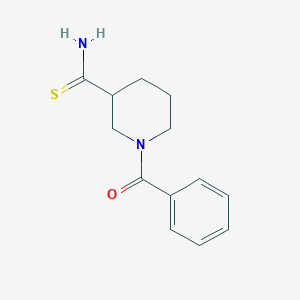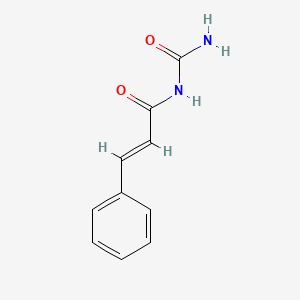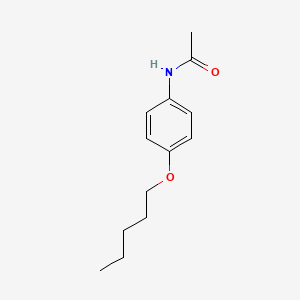![molecular formula C16H24N6O B6616780 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- CAS No. 1436170-00-1](/img/structure/B6616780.png)
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-
描述
Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- (PBMP) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. PBMP is a water-soluble compound that is composed of a piperazine ring, a butanenitrile group, and a 4-morpholinyl-4-pyrimidinyl moiety. It has been studied for its potential applications in areas such as drug design, biochemistry, and pharmacology.
科学研究应用
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has been studied for its potential applications in a variety of scientific research areas. It has been studied for its potential use in drug design, biochemistry, and pharmacology. In drug design, 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has been studied for its ability to bind to target molecules and modulate their activity. In biochemistry, 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has been studied for its ability to affect the structure and function of proteins. In pharmacology, 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has been studied for its potential to act as a drug or therapeutic agent.
作用机制
The exact mechanism of action of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is not yet fully understood. However, it is believed that 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- binds to target molecules and modulates their activity. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is also believed to interact with proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- are not yet fully understood. However, it is believed that 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- binds to target molecules and modulates their activity. This binding is thought to affect the structure and function of proteins. 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is also believed to interact with proteins, altering their structure and function. 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has also been studied for its potential to act as a drug or therapeutic agent.
实验室实验的优点和局限性
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. It also has a relatively low toxicity, making it safe to work with in the laboratory. Additionally, 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is relatively inexpensive and readily available.
However, there are also some limitations to using 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- in laboratory experiments. 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is not very stable in organic solvents, making it difficult to work with in organic solutions. Additionally, the exact mechanism of action of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is not yet fully understood, making it difficult to predict its effects in different experiments.
未来方向
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- has potential applications in a variety of scientific research areas. Further research is needed to fully understand the mechanism of action of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- in drug design, biochemistry, and pharmacology. Additionally, further research is needed to explore the potential of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- to act as a drug or therapeutic agent. Finally, further research is needed to explore the potential of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- to interact with proteins and alter their structure and function.
合成方法
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-morpholinyl-4-pyrimidinyl with piperazinebutanenitrile. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically complete within a few hours. Other methods of synthesis include the reaction of 4-morpholinyl-4-pyrimidinyl with piperazinebutanenitrile in aqueous solution at elevated temperatures and the reaction of 4-morpholinyl-4-pyrimidinyl with piperazinebutanenitrile in an organic solvent.
属性
IUPAC Name |
4-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c17-3-1-2-4-20-5-7-21(8-6-20)15-13-16(19-14-18-15)22-9-11-23-12-10-22/h13-14H,1-2,4-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXGQOMJBKNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC#N)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173662 | |
| Record name | 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- | |
CAS RN |
1436170-00-1 | |
| Record name | 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436170-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601173662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



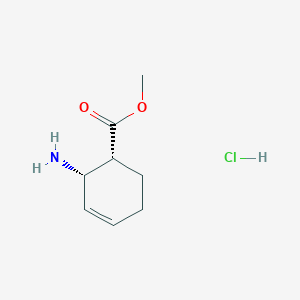
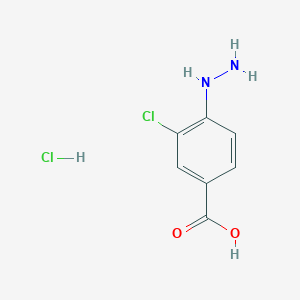
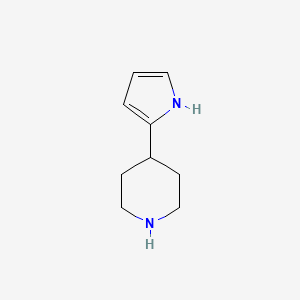
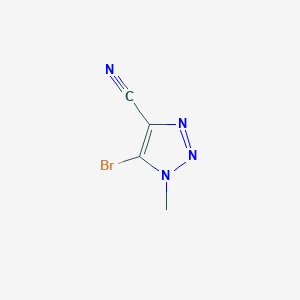
![Propanedinitrile, [(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B6616743.png)
